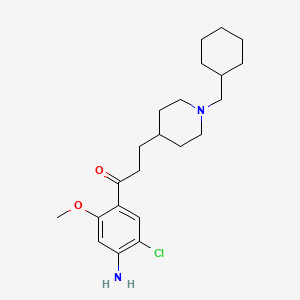![molecular formula C42H59FN12O7S B10819274 [As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)
[As(4-F)F4]-GHRP-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound 3c involves the formation of an azasulfurylpeptide derivative. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and subsequent modifications to introduce the azasulfuryl group .
Industrial Production Methods: Industrial production methods for compound 3c are not extensively documented. large-scale peptide synthesis techniques, including automated SPPS and purification methods such as high-performance liquid chromatography (HPLC), are likely employed.
Analyse Chemischer Reaktionen
Types of Reactions: Compound 3c undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Compound 3c has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions and studies.
Biology: Acts as an antagonist of the scavenger receptor CD36, making it useful in studying receptor-ligand interactions.
Medicine: Potential therapeutic applications due to its affinity for CD36 and the ghrelin receptor.
Industry: Potential applications in the development of new drugs and therapeutic agents.
Wirkmechanismus
Compound 3c exerts its effects by acting as an antagonist of the scavenger receptor CD36. It binds to CD36, inhibiting its interaction with other ligands. This interaction affects various molecular pathways, including those involved in inflammation and lipid metabolism .
Similar Compounds:
Compound 3a: Another azasulfurylpeptide derivative with similar receptor affinity.
Compound 3b: Similar structure but different functional groups, affecting its receptor binding affinity.
Uniqueness: Compound 3c is unique due to its specific azasulfurylpeptide structure, which provides high affinity for both CD36 and the ghrelin receptor. This dual affinity makes it particularly valuable in research focused on these receptors .
Eigenschaften
Molekularformel |
C42H59FN12O7S |
|---|---|
Molekulargewicht |
895.1 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2R)-2-[[[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-[(4-fluorocyclohexyl)methyl]sulfamoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C42H59FN12O7S/c1-26(50-41(59)36(20-29-22-48-34-12-6-5-11-32(29)34)52-40(58)33(45)21-31-23-47-25-49-31)39(57)53-55(24-28-14-16-30(43)17-15-28)63(61,62)54-37(19-27-9-3-2-4-10-27)42(60)51-35(38(46)56)13-7-8-18-44/h2-6,9-12,22-23,25-26,28,30,33,35-37,48,54H,7-8,13-21,24,44-45H2,1H3,(H2,46,56)(H,47,49)(H,50,59)(H,51,60)(H,52,58)(H,53,57)/t26-,28?,30?,33-,35-,36+,37+/m0/s1 |
InChI-Schlüssel |
WYIBLRVRRGCPGV-FQYZGFJBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N |
Kanonische SMILES |
CC(C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)
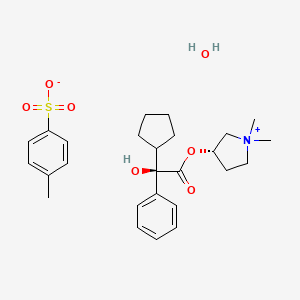

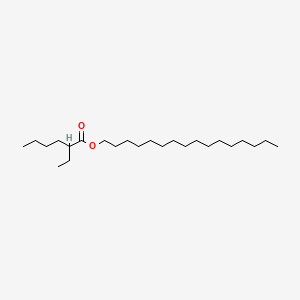

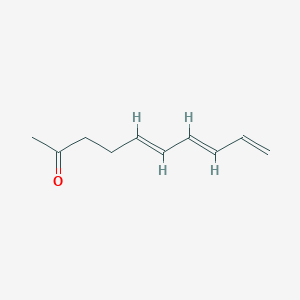
![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)
![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)
![iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10819261.png)
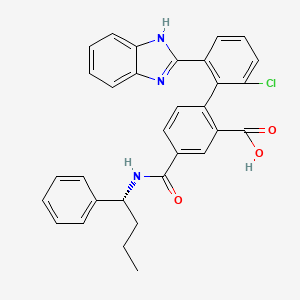
![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)
